molecular formula C29H22N2 B11694490 4-methyl-N,N'-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine

4-methyl-N,N'-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine

Cat. No.: B11694490
M. Wt: 398.5 g/mol
InChI Key: BXEIIIKWUSWTQZ-UHFFFAOYSA-N
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Description

4-methyl-N,N’-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and two naphthalen-2-ylmethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N,N’-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine typically involves the condensation of 4-methylbenzene-1,3-diamine with naphthaldehyde derivatives. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, but with optimized conditions for higher yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N,N’-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-methyl-N,N’-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N,N’-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which can affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N,N’-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine is unique due to the presence of both naphthalen-2-ylmethylidene groups, which impart distinct electronic and steric properties. These features make it a valuable compound for specific applications in coordination chemistry and materials science.

Properties

Molecular Formula

C29H22N2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[4-methyl-3-(naphthalen-2-ylmethylideneamino)phenyl]-1-naphthalen-2-ylmethanimine

InChI

InChI=1S/C29H22N2/c1-21-10-15-28(30-19-22-11-13-24-6-2-4-8-26(24)16-22)18-29(21)31-20-23-12-14-25-7-3-5-9-27(25)17-23/h2-20H,1H3

InChI Key

BXEIIIKWUSWTQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC3=CC=CC=C3C=C2)N=CC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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